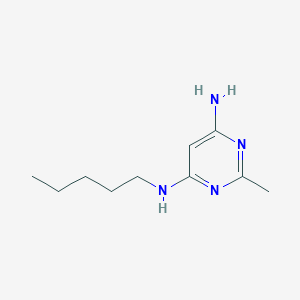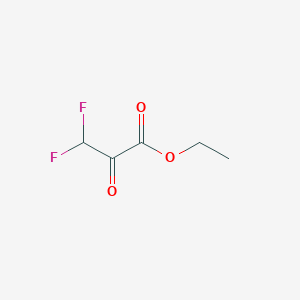
3,3-Difluoro-2-oxopropanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3-difluoro-2-oxopropanoate is an organic compound with the molecular formula C5H6F2O3. It is a fluorinated ester, which means it contains fluorine atoms attached to its carbon skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-difluoro-2-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl oxalyl chloride with difluoromethyl magnesium bromide. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of ethyl 3,3-difluoro-2-oxopropanoate may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluoro-2-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles, leading to the substitution of the fluorine atoms.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form difluoroacetic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted products depending on the nucleophile used.
Hydrolysis: Difluoroacetic acid and ethanol.
Reduction: Difluoro-2-hydroxypropanoate.
Scientific Research Applications
Ethyl 3,3-difluoro-2-oxopropanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to introduce fluorine atoms into molecules, which can enhance biological activity and metabolic stability.
Materials Science: It is used in the synthesis of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3,3-difluoro-2-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The presence of fluorine atoms increases the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations to introduce fluorine atoms into target molecules .
Comparison with Similar Compounds
Ethyl 3,3-difluoro-2-oxopropanoate can be compared with other similar compounds such as:
Ethyl 3,3,3-trifluoro-2-oxopropanoate: This compound has three fluorine atoms instead of two, which can lead to different reactivity and applications.
Ethyl 2-formyl-3-oxopropanoate: This compound has a formyl group instead of fluorine atoms, resulting in different chemical properties and uses.
Properties
Molecular Formula |
C5H6F2O3 |
|---|---|
Molecular Weight |
152.10 g/mol |
IUPAC Name |
ethyl 3,3-difluoro-2-oxopropanoate |
InChI |
InChI=1S/C5H6F2O3/c1-2-10-5(9)3(8)4(6)7/h4H,2H2,1H3 |
InChI Key |
LBSHMNJYDBLMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13350194.png)

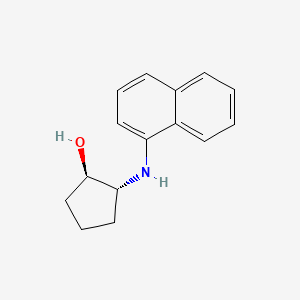

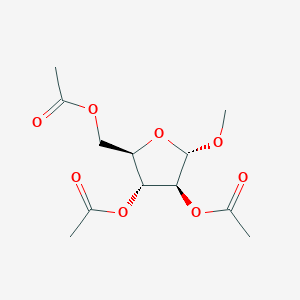


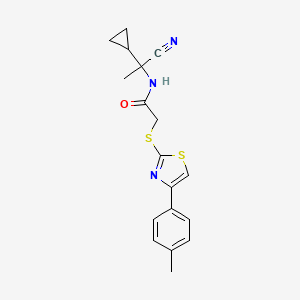
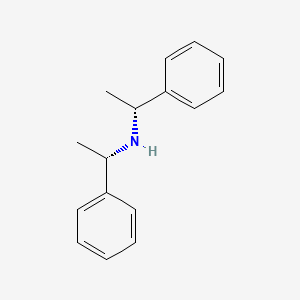

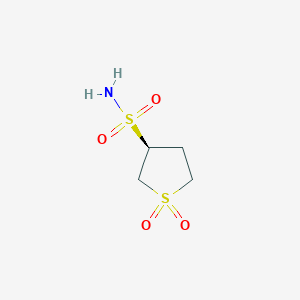
![8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,9-tetraen-11-ol](/img/structure/B13350242.png)
![2-(Benzo[b]thiophen-5-yl)propan-1-amine](/img/structure/B13350264.png)
